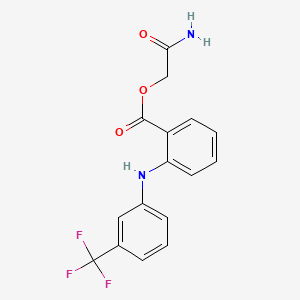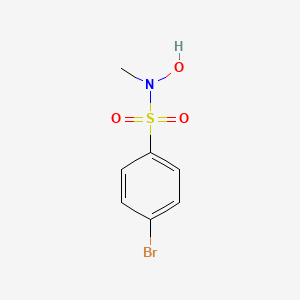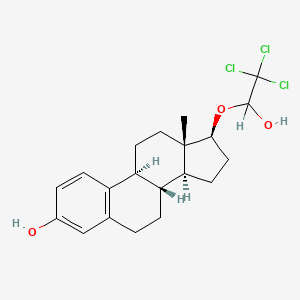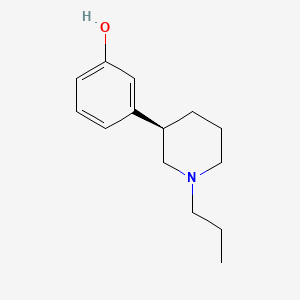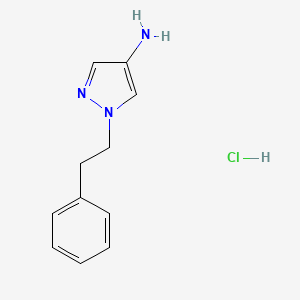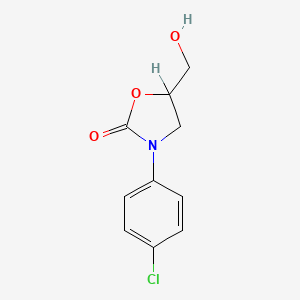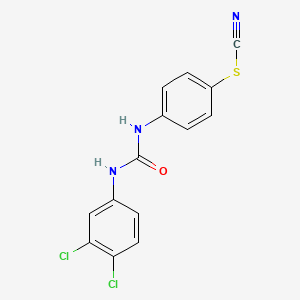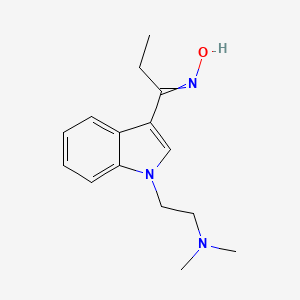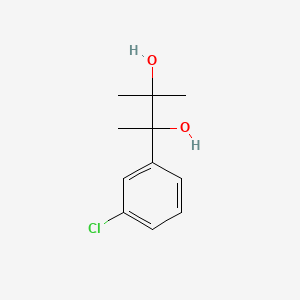
Benzoic acid,4-methyl-, 2-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid,4-methyl-, 2-methylpropyl ester, also known as isobutyl 4-methylbenzoate, is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . This ester is derived from benzoic acid and isobutanol, and it is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methyl-, 2-methylpropyl ester typically involves the esterification of 4-methylbenzoic acid (p-toluic acid) with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Methylbenzoic acid+IsobutanolH2SO4Benzoic acid, 4-methyl-, 2-methylpropyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. The product is then purified through distillation or recrystallization to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid,4-methyl-, 2-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and isobutanol in the presence of a strong acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: 4-Methylbenzoic acid and isobutanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid,4-methyl-, 2-methylpropyl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the manufacture of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-methyl-, 2-methylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active components, 4-methylbenzoic acid and isobutanol, which can then interact with biological targets. The ester can also participate in enzymatic reactions, where it is metabolized by esterases to produce the corresponding acid and alcohol .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid,4-methyl-, 2-methylpropyl ester can be compared with other similar esters, such as:
Benzoic acid, 2-methylpropyl ester: Similar structure but lacks the 4-methyl group on the benzene ring.
Benzoic acid, 4-hydroxy-, 2-hydroxy-1-methylpropyl ester: Contains additional hydroxyl groups, leading to different chemical properties.
Benzoic acid, 2-(methylamino)-, propyl ester: Contains an amino group, which significantly alters its reactivity and applications.
These comparisons highlight the unique properties of benzoic acid, 4-methyl-, 2-methylpropyl ester, such as its specific reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
29240-30-0 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-methylpropyl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12(13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
IELVQABKIBOBRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC(C)C |
| 29240-30-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


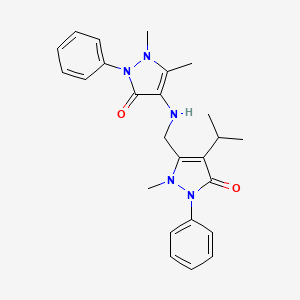
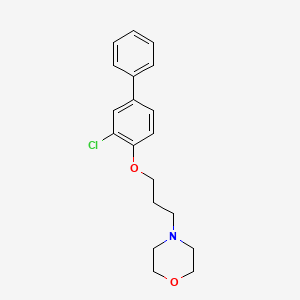
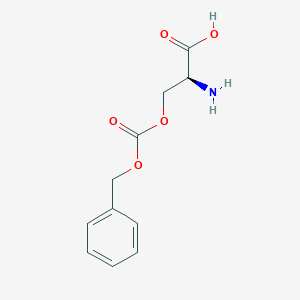

![Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B1616433.png)
